molecular formula C8H12O2 B3149850 3-Cyclohexene-1-carboxylicacid,methylester,(1S)-(9CI) CAS No. 68000-21-5

3-Cyclohexene-1-carboxylicacid,methylester,(1S)-(9CI)

Cat. No.: B3149850
CAS No.: 68000-21-5
M. Wt: 140.18 g/mol
InChI Key: IPUNVLFESXFVFH-SSDOTTSWSA-N
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Description

3-Cyclohexene-1-carboxylic acid, methyl ester, (1S)-(9CI) is a chiral cyclohexene derivative characterized by a carboxylic acid ester functional group at position 1 of the cyclohexene ring. The (1S) stereochemistry defines its spatial configuration, influencing its reactivity and interactions in chemical or biological systems. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, or fragrance industries .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S)-cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUNVLFESXFVFH-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclohexene-1-carboxylic acid, methyl ester can be synthesized through various methods. One common method involves the esterification of 3-cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of 3-cyclohexene-1-carboxylic acid, methyl ester often involves the use of continuous flow reactors to optimize reaction conditions and increase yield . The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Properties Reference
3-Cyclohexene-1-carboxylic acid, methyl ester, (1S)-(9CI) (Target) C₈H₁₂O₂ (inferred) ~140–156 (estimated) Methyl ester at position 1, (1S) configuration Chiral center, ester group enhances lipophilicity; potential for stereoselective reactions.
3-Cyclohexene-1-carboxylic acid, 2-methoxy-, (1S-cis)-(9CI) C₈H₁₂O₃ 156.18 Methoxy group at position 2 Increased polarity due to methoxy substituent; altered reactivity in electrophilic substitutions.
2-Cyclopentene-1-carboxylic acid, 3-methyl-, methyl ester (9CI) C₈H₁₂O₂ 140.18 Cyclopentene ring, methyl at position 3 Smaller ring size (cyclopentene) increases ring strain; predicted boiling point: 168.2°C.
3-Cyclohexene-1-carboxaldehyde, 4-methyl-, (S)-(9CI) C₈H₁₂O 124.18 Aldehyde group at position 1 Aldehyde group enables nucleophilic addition reactions; lower molecular weight.
3-Cyclohexene-1-carboxylic acid, 6-amino-, (1R,6R)-(9CI) C₇H₁₁NO₂ 141.17 Amino group at position 6 Amino group introduces hydrogen bonding capacity; higher solubility in polar solvents.
4-Isopropyl-3-cyclohexene-1-carboxylic acid C₁₀H₁₆O₂ 168.23 Isopropyl group at position 4 Bulky substituent increases steric hindrance; higher lipophilicity (XLogP3: ~3.5).
3-Cyclohexene-1-carboxylic acid, (1S)-, compd. with (αR)-α-methylbenzenemethanamine C₁₅H₂₁NO₂ 247.34 Salt form with amine Enhanced solubility in acidic conditions; potential pharmaceutical formulation use.

Structural and Functional Group Analysis

  • Ester vs. Aldehyde : The target compound’s methyl ester group contrasts with the aldehyde in 3-Cyclohexene-1-carboxaldehyde, 4-methyl-, (S)-(9CI) (). Esters are less reactive toward nucleophiles but undergo hydrolysis under acidic/basic conditions, whereas aldehydes participate in condensation or oxidation reactions .
  • Substituent Effects: Methoxy () and amino () groups introduce polarity, altering solubility and intermolecular interactions. For example, the amino derivative’s hydrogen-bonding capability contrasts with the target compound’s ester, which prioritizes lipophilicity.

Stereochemical Considerations

The (1S) configuration of the target compound distinguishes it from diastereomers or racemic mixtures. For example, the (1R,6R) and (1S,6S) configurations in amino-substituted analogs () demonstrate how stereochemistry affects biological activity and synthetic pathways.

Biological Activity

3-Cyclohexene-1-carboxylic acid, methyl ester, also known as Methyl 3-cyclohexenecarboxylate, is a chemical compound with the molecular formula C8H12O2C_8H_{12}O_2 and a molecular weight of approximately 140.18 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activity and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Boiling Point185 °C
Density1.02 g/cm³
Flash Point60 °C
AppearanceColorless to light yellow liquid

Biological Activity

The biological activity of 3-Cyclohexene-1-carboxylic acid, methyl ester has been investigated in various studies focusing on its pharmacological properties.

Anticancer Activity

Research has indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, studies suggest that it can induce apoptosis in cancer cells by disrupting essential cellular processes and signaling pathways. The mechanism of action appears to involve the inhibition of specific enzymes that are crucial for cancer cell survival.

Genotoxicity and Toxicological Studies

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the genotoxicity and other toxicological endpoints of this compound. Key findings include:

  • Genotoxicity : No significant mutagenic effects were observed in bacterial reverse mutation assays, indicating that the compound is not expected to be genotoxic .
  • Repeated Dose Toxicity : The total systemic exposure levels were found to be below the threshold for concern (TTC), suggesting a low risk for repeated dose toxicity .
  • Chromosomal Aberration Studies : In vitro studies using human peripheral blood lymphocytes showed no statistically significant increases in chromosomal aberrations, further supporting its safety profile .

The biological activity of 3-Cyclohexene-1-carboxylic acid, methyl ester may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Induction of Apoptosis : By interfering with signaling pathways involved in cell survival, this compound may trigger programmed cell death in malignant cells.

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a study examining the cytotoxic effects of 3-Cyclohexene-1-carboxylic acid methyl ester on breast cancer cell lines, researchers observed a significant reduction in cell viability at concentrations above 50 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Study 2: Safety Assessment by RIFM

The RIFM conducted a comprehensive safety assessment which included evaluating potential risks related to genotoxicity, reproductive toxicity, and respiratory toxicity. The results indicated that the compound is safe for use at concentrations typically found in fragrance applications .

Q & A

Q. What are the recommended synthetic routes for 3-Cyclohexene-1-carboxylic acid, methyl ester, (1S)-(9CI), and how can reaction conditions be optimized?

  • Methodological Answer : The ester can be synthesized via esterification of 3-cyclohexene-1-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Optimization involves controlling reaction temperature (typically 60–80°C) and monitoring progress via TLC or GC-MS. For stereochemical control (1S configuration), chiral auxiliaries or enantioselective catalysis may be required. Post-synthesis purification often employs fractional distillation or column chromatography, guided by boiling point (e.g., 128–131°C at 18 mmHg for related cyclohexene esters) . Oxidation/reduction steps for precursor synthesis may use KMnO₄ (for ketone formation) or NaBH₄ (for alcohol intermediates) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and cyclohexene C=C stretching (~1650 cm⁻¹). NIST IR data (gas phase) provides reference spectra for comparison .
  • NMR : ¹H NMR should show a singlet for the methyl ester (δ 3.6–3.8 ppm) and multiplet signals for cyclohexene protons (δ 5.2–5.8 ppm). ¹³C NMR confirms the ester carbonyl (δ 165–170 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 140–156 for similar esters) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in airtight containers away from oxidizers and heat sources. Monitor for peroxide formation if stored long-term .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the (1S) stereochemistry influence the compound’s reactivity in Diels-Alder reactions?

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from impurities in starting materials or variable catalytic conditions. Systematic reproducibility studies should:
  • Control Purity : Use HPLC to verify precursor (3-cyclohexene-1-carboxylic acid) purity (>98%) .
  • Optimize Catalysts : Screen chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective esterification.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase for anti-inflammatory studies). Parameters include binding affinity (ΔG) and hydrogen-bond interactions.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What advanced techniques characterize degradation products under oxidative stress?

  • Methodological Answer :
  • LC-HRMS : Identify degradation products (e.g., carboxylic acid from ester hydrolysis) with high-resolution mass accuracy.
  • EPR Spectroscopy : Detect radical intermediates formed during oxidation with KMnO₄ or O₃.
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexene-1-carboxylicacid,methylester,(1S)-(9CI)
Reactant of Route 2
Reactant of Route 2
3-Cyclohexene-1-carboxylicacid,methylester,(1S)-(9CI)

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